molecular formula C7H11N3 B11921647 7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B11921647
M. Wt: 137.18 g/mol
InChI Key: YVHBWROHVJKUIH-UHFFFAOYSA-N
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Description

7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H11N3/c1-5-2-8-3-6-7(5)10-4-9-6/h4-5,8H,2-3H2,1H3,(H,9,10)

InChI Key

YVHBWROHVJKUIH-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=C1N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through various methods. One common approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It can act as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.

    Imidazo[1,5-a]pyridine: Also used in drug discovery for its potential therapeutic properties.

Uniqueness

7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₁N₃
  • CAS Number : 87673-88-9
  • Molecular Weight : 137.18 g/mol

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance, a study involving various substituted imidazo compounds demonstrated potent cytotoxic effects against multiple cancer cell lines including A549 (lung cancer) and HCT116 (colon cancer). The IC₅₀ values for these compounds ranged from 6.76 µg/mL to 202.08 µg/mL, indicating promising activity compared to standard chemotherapeutics like 5-fluorouracil .

CompoundCell LineIC₅₀ (µg/mL)Control IC₅₀ (µg/mL)
7fHCT1166.7677.15
7dHCT1164377.15
7aA54993.1371.36

The anticancer activity of 7-methyl derivatives appears to be mediated through several mechanisms:

  • Cell Cycle Arrest : Compounds induce G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Enhanced expression of pro-apoptotic proteins and inhibition of anti-apoptotic proteins have been observed.
  • Molecular Docking Studies : These studies suggest favorable interactions with key proteins involved in apoptosis and cell proliferation, such as Caspase 9 and MDM2 .

Antimicrobial Activity

Imidazo[4,5-c]pyridine derivatives also demonstrate antimicrobial properties. A study reported significant activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.79 µM to 0.50 µM. This suggests potential applications in treating infections caused by resistant strains of bacteria .

Case Study 1: Anticancer Efficacy

In a recent study published in Nature, a series of imidazo compounds were tested for their anticancer efficacy against colorectal carcinoma (HCT116). The most promising compound exhibited an IC₅₀ value of 6.76 µg/mL, significantly lower than the control drug (5-fluorouracil). The study highlighted the compound's ability to enhance apoptotic pathways through various molecular interactions .

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial activity of imidazo derivatives against Mycobacterium species. The results indicated that these compounds were effective at low concentrations, showcasing their potential as broad-spectrum antimicrobials .

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